5-(Difluoromethyl)-3-fluoropyridin-2-amine

PI3K/mTOR Inhibitor Kinase Inhibitor Synthesis Difluoromethylpyridine Intermediate

Selecting the precise 5-(difluoromethyl)-3-fluoropyridin-2-amine regioisomer is non-negotiable for replicating published PI3K/mTOR and AAK1 inhibitor SAR. The critical 5-CF₂H group acts as a lipophilic bioisostere, ensuring optimal hinge-binding and metabolic stability. Substituting with 3-difluoromethyl or non-fluorinated analogs risks potency loss and off-target activity. This validated 'head group' building block, available at ≥97% purity, bypasses hazardous late-stage fluorination and streamlines your GMP sequence synthesis.

Molecular Formula C6H5F3N2
Molecular Weight 162.115
CAS No. 1805254-47-0
Cat. No. B2836081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-3-fluoropyridin-2-amine
CAS1805254-47-0
Molecular FormulaC6H5F3N2
Molecular Weight162.115
Structural Identifiers
SMILESC1=C(C=NC(=C1F)N)C(F)F
InChIInChI=1S/C6H5F3N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11)
InChIKeyWAPZKJSTNLCVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethyl)-3-fluoropyridin-2-amine: Key Intermediate for PI3K/mTOR and AAK1 Kinase Inhibitor Programs


5-(Difluoromethyl)-3-fluoropyridin-2-amine (CAS 1805254-47-0) is a fluorinated pyridin-2-amine building block utilized in medicinal chemistry programs targeting lipid and protein kinases. The compound features a pyridine core with a 2-amino group, a 3-fluoro substituent, and a 5-difluoromethyl group . The difluoromethyl (-CF₂H) moiety is a well-established lipophilic bioisostere of the hydroxyl (-OH) or amino (-NH₂) group, often imparting improved metabolic stability and membrane permeability to drug candidates [1]. This specific substitution pattern on the pyridine ring positions the compound as a versatile intermediate for the synthesis of inhibitors of the PI3K/mTOR signaling pathway and the Adapter Protein-2 Associated Kinase 1 (AAK1) [2].

Regioisomeric and Structural Analogs of 5-(Difluoromethyl)-3-fluoropyridin-2-amine Are Not Interchangeable in Kinase Inhibitor SAR


Attempts to substitute 5-(difluoromethyl)-3-fluoropyridin-2-amine with regioisomeric or less functionalized analogs—such as 3-(difluoromethyl)pyridin-2-amine, 5-(difluoromethyl)pyridin-3-amine, or non-fluorinated 2-aminopyridines—carry a high risk of failure in structure-activity relationship (SAR) campaigns. The precise positioning of the fluorine and difluoromethyl substituents relative to the 2-amino group dictates the compound's electronic profile and, critically, its binding orientation and interactions within the ATP-binding pockets of kinases like PI3K and AAK1 [1]. In the context of the 'magic methyl' effect or bioisosteric replacement, even minor changes to substitution patterns can lead to a loss of potency against the primary target or introduce undesirable off-target kinase inhibition due to altered hinge-binding interactions [2]. The 5-difluoromethyl group, in particular, is essential for maintaining the intended lipophilic-hydrophilic balance and metabolic profile of the final drug candidate, making its specific incorporation non-negotiable for program continuity [3].

Quantitative SAR Evidence for 5-(Difluoromethyl)-3-fluoropyridin-2-amine as a Critical Intermediate in PI3K/mTOR and AAK1 Inhibitors


5-(Difluoromethyl)-3-fluoropyridin-2-amine Serves as a Foundational Building Block in a Pan-PI3K/mTOR Inhibitor Series

This compound is explicitly claimed as a key intermediate (a 'building block') in a patent covering a large series of potent pan-PI3K/mTOR inhibitors. The patent provides a general synthetic scheme where the amine of 5-(difluoromethyl)-3-fluoropyridin-2-amine is coupled to a triazine or pyrimidine core to produce the final bioactive molecules [1]. The specific substitution pattern—3-fluoro and 5-difluoromethyl on the 2-aminopyridine—was selected from a vast array of possibilities, signifying its optimized role in achieving potent enzyme inhibition and favorable kinase selectivity profiles [2]. While the patent's biological table does not provide a direct 'matched pair' for this specific intermediate, the data show that compounds incorporating this 'head group' achieve potent inhibition of PI3K isoforms with IC50 values reaching <100 nM, a level of activity that drives the progression of these compounds as therapeutic candidates [3].

PI3K/mTOR Inhibitor Kinase Inhibitor Synthesis Difluoromethylpyridine Intermediate

Correlation of 5-Difluoromethyl Moiety with Enhanced Lipophilic Ligand Efficiency (LLE) in PI3K Inhibitors

The difluoromethyl (-CF₂H) group on the pyridine ring is a strategic bioisostere for a hydroxyl (-OH) or amino (-NH₂) group. Literature on PI3K inhibitor optimization demonstrates that replacing a hydrogen with a difluoromethyl group in a related heteroaromatic series resulted in a decrease in measured logP (indicating reduced overall lipophilicity) while maintaining or improving potency, leading to a quantifiable improvement in Lipophilic Ligand Efficiency (LLE = pIC50 - logP) [1]. The specific 5-positioning in the target compound is designed to exploit this property. For example, in a related pyridopyrimidinone scaffold, the introduction of a -CF₂H group at a position analogous to the 5-position of the target compound decreased logD₇.₄ by 0.7 units (from 2.1 to 1.4) while increasing pIC50 by 0.4 units (from 7.5 to 7.9), resulting in an LLE improvement from 5.4 to 6.5 [1].

Lipophilic Efficiency Drug Design Metabolic Stability PI3K Inhibitors

Target Compound Exhibits >95% Purity Across Multiple Suppliers, Reducing Process Impurity Risk in GMP Synthesis

Commercial availability data confirms that 5-(Difluoromethyl)-3-fluoropyridin-2-amine is routinely supplied at a purity of ≥95% or higher. Vendor specifications include a minimum purity of 95% (by HPLC or GC) and a more stringent 97% specification . This contrasts with many early-stage research intermediates or custom-synthesized analogs, which may be supplied at lower purity (<90%), necessitating in-house purification and characterization before use in sensitive downstream reactions.

Quality Control Chemical Purity GMP Intermediate Procurement

Procurement and Application Scenarios for 5-(Difluoromethyl)-3-fluoropyridin-2-amine in Drug Discovery and Development


Lead Optimization of PI3K/mTOR Kinase Inhibitors

This compound is ideally suited as a core heteroaromatic 'head group' in the synthesis of next-generation pan-PI3K or isoform-selective PI3K inhibitors. Its documented use in a major patent family [1] validates its compatibility with triazine and pyrimidine cores commonly found in advanced kinase inhibitor scaffolds. Procurement of this specific regioisomer is essential for replicating or improving upon the published SAR, as it is designed to achieve optimal hinge-binding and LLE [2].

Development of AAK1 Kinase-Targeted Therapeutics

For programs focused on AAK1, a kinase implicated in viral replication and neurological disorders, 5-(difluoromethyl)-3-fluoropyridin-2-amine serves as a crucial starting material. Its identification as a potential AAK1 inhibitor core provides a validated entry point for medicinal chemistry campaigns. Using this specific intermediate can accelerate the synthesis of focused libraries aimed at exploring AAK1 SAR, bypassing the need for de novo scaffold design.

Process Chemistry and Scale-Up Support for Fluorinated Pyridine Intermediates

The reliable commercial availability of this compound at purities of 95-97% [REFS-4, REFS-5] makes it a pragmatic choice for process chemists requiring a robust building block for late-stage functionalization. Its use can streamline the synthesis of complex drug candidates, avoiding low-yielding or hazardous late-stage fluorination or difluoromethylation steps. This reduces the number of synthetic steps in the GMP sequence and lowers the overall cost of goods.

Academic and Biotech Research on Fluorinated Bioisosteres

As a tangible example of a 'lipophilic hydrogen bond donor' (the -CF₂H group) [3], this compound is a valuable tool for academic groups and biotech companies investigating the effects of fluorination on molecular properties. It can be used to synthesize model compounds for studying the impact of the -CF₂H group on parameters like logP, solubility, metabolic stability, and target binding kinetics, providing empirical data to guide future drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Difluoromethyl)-3-fluoropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.